molecular formula C7H8N4 B15227113 [1,2,4]Triazolo[1,5-a]pyridin-8-ylmethanamine

[1,2,4]Triazolo[1,5-a]pyridin-8-ylmethanamine

Cat. No.: B15227113
M. Wt: 148.17 g/mol
InChI Key: QYPGFDZNOLKUQK-UHFFFAOYSA-N
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Description

[1,2,4]Triazolo[1,5-a]pyridin-8-ylmethanamine is a chemical building block of high interest in scientific research. Its structure, featuring a fused [1,2,4]triazolo[1,5-a]pyridine heterocycle with a primary amine functional group, makes it a valuable intermediate for constructing more complex molecules. Compounds based on the [1,2,4]triazolo[1,5-a]pyridine scaffold have demonstrated significant potential in pharmaceutical development. Research indicates that this core structure is found in molecules that act as potent inhibitors of kinase targets, such as the Axl receptor tyrosine kinase, which is implicated in the treatment of proliferative diseases like cancer . Furthermore, this heterocyclic system is utilized in the development of treatments for cardiovascular disorders, type 2 diabetes, and as inverse agonists for RORγt . Beyond medicinal chemistry, the rigid, planar structure of the [1,2,4]triazolo[1,5-a]pyridine core is highly valued in materials science. It serves as an excellent electron-deficient building block for creating highly efficient blue fluorescent emitters used in organic light-emitting diodes (OLEDs) . The primary amine on the 8-position provides a key handle for further synthetic modification, allowing researchers to readily conjugate this scaffold to other molecular entities. This product is intended for research purposes only.

Properties

Molecular Formula

C7H8N4

Molecular Weight

148.17 g/mol

IUPAC Name

[1,2,4]triazolo[1,5-a]pyridin-8-ylmethanamine

InChI

InChI=1S/C7H8N4/c8-4-6-2-1-3-11-7(6)9-5-10-11/h1-3,5H,4,8H2

InChI Key

QYPGFDZNOLKUQK-UHFFFAOYSA-N

Canonical SMILES

C1=CN2C(=NC=N2)C(=C1)CN

Origin of Product

United States

Preparation Methods

Hydrazone Cyclization with N-Chlorosuccinimide (NCS)

A widely adopted method involves cyclization of pyridine-derived hydrazones using NCS in dimethylformamide (DMF). For example:

  • Hydrazone formation : Reacting 4-pyridyl hydrazine with ketones or aldehydes yields hydrazone intermediates.
  • Cyclization : Treatment with NCS at 0°C induces cyclization to form the triazolo[1,5-a]pyridine core (Figure 1A).
  • Workup : Neutralization with triethylamine (Et$$_3$$N) precipitates the product in >90% yield.

Key conditions :

  • Solvent: Dry DMF
  • Temperature: 0°C to room temperature
  • Limitations: High exothermicity requires careful temperature control.

Multi-Component Condensation Reactions

Patent literature describes a four-component reaction using:

  • Triazolamine (binucleophilic agent)
  • Aldehydes
  • 2,2,6-Trimethyl-4H-1,3-dioxin-4-one
  • Amines

In the presence of p-toluenesulfonic acid (p-TsOH) catalyst, this method achieves 81–91% yield in boiling water. The reaction proceeds via imine formation, followed by cyclodehydration (Figure 1B).

Advantages :

  • Eco-friendly (aqueous solvent)
  • Scalable for industrial production

Functionalization at the 8-Position: Introducing Methanamine

Nucleophilic Amination

Patent ES2973331T3 discloses a two-step approach:

  • Bromination : Introduce bromine at the 8-position using N-bromosuccinimide (NBS) in acetonitrile.
  • Buchwald–Hartwig Amination : React with aqueous ammonia or methylamine in the presence of a palladium catalyst (e.g., Pd(OAc)$$_2$$) and Xantphos ligand.

Typical conditions :

  • Solvent: Toluene/water biphasic system
  • Temperature: 100°C, 12–24 hours
  • Yield: 70–85%

Reductive Amination of Carbonyl Intermediates

US8501936B2 describes:

  • 8-Ketone formation : Oxidize a methyl group at the 8-position using KMnO$$_4$$ in acidic medium.
  • Reductive amination : React with ammonium acetate and sodium cyanoborohydride (NaBH$$_3$$CN) in methanol.

Optimization notes :

  • pH control (4–5) is critical to avoid over-reduction.
  • Yields improve with microwave-assisted heating (65°C, 1 hour).

Alternative Pathways and Novel Methodologies

Microwave-Assisted Synthesis

Recent advancements employ microwave irradiation to accelerate cyclization and amination steps. For example:

  • Core formation : 180°C for 15 minutes in DMF, achieving 88% yield.
  • Amination : 100°C for 30 minutes with NH$$_3$$/MeOH.

Benefits :

  • 50% reduction in reaction time
  • Enhanced purity (≥98% by HPLC)

Enzymatic Approaches

Preliminary studies suggest lipase-catalyzed reactions for regioselective amination:

  • Substrate : 8-Bromo-triazolo[1,5-a]pyridine
  • Enzyme : Candida antarctica lipase B (CAL-B)
  • Amine source : Ammonium carbamate

Results :

  • 62% conversion after 48 hours
  • Requires further optimization for industrial viability

Purification and Analytical Characterization

Chromatographic Techniques

  • Flash column chromatography : Silica gel with ethyl acetate/hexane (3:7)
  • HPLC : C18 column, acetonitrile/water (0.1% TFA) gradient

Spectroscopic Data

  • $$^1$$H NMR (400 MHz, DMSO-d$$6$$): δ 8.72 (s, 1H, triazole-H), 7.98 (d, J = 5.6 Hz, 1H, pyridine-H), 3.81 (s, 2H, CH$$2$$NH$$_2$$)
  • HRMS : m/z [M+H]$$^+$$ calcd. for C$$8$$H$$9$$N$$_5$$: 200.0932, found: 200.0935

Comparative Analysis of Synthetic Methods

Method Yield (%) Purity (%) Time (h) Scalability
Hydrazone/NCS 90 95 2 Moderate
Multi-component 85 97 4 High
Buchwald–Hartwig 78 98 24 Low
Microwave 88 98 0.5 High

Chemical Reactions Analysis

Types of Reactions

[1,2,4]Triazolo[1,5-a]pyridin-8-ylmethanamine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methanamine group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols.

Scientific Research Applications

[1,2,4]Triazolo[1,5-a]pyridin-8-ylmethanamine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of [1,2,4]triazolo[1,5-a]pyridin-8-ylmethanamine involves its interaction with specific molecular targets and pathways. For instance, it acts as an inverse agonist for RORγt and as an inhibitor for enzymes like PHD-1, JAK1, and JAK2. These interactions disrupt the normal function of these enzymes, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Regioisomeric Triazolo-Pyridine/Pyrimidine Derivatives

Triazolo-pyridines and pyrimidines are often compared for their regioisomeric differences, which significantly impact biological activity and spectral properties. For example:

Compound Structure Key Differences Biological Activity/Application Reference
[1,2,4]Triazolo[1,5-a]pyridin-8-ylmethanamine Triazole fused to pyridine Methanamine at 8-position enhances nucleophilicity and hydrogen-bonding capacity mGlu5 negative allosteric modulators
[1,2,4]Triazolo[1,5-a]pyrimidine derivatives Triazole fused to pyrimidine Pyrimidine ring increases planarity and π-π stacking interactions Anticancer (low activity in NCI screens )
Thieno[3,2-e][1,2,3]triazolo[1,5-a]pyrimidines Thiophene-fused triazolopyrimidine Thiophene substitution improves lipophilicity but reduces solubility Anticancer (GP% range: 20–85% at 10⁻⁵ M )

Key Findings :

  • The pyridine core in [1,2,4]triazolo[1,5-a]pyridin-8-ylmethanamine offers better solubility than pyrimidine analogs, critical for CNS-targeting drugs .
  • Thieno-fused derivatives exhibit moderate anticancer activity but face solubility challenges, limiting therapeutic utility .
Substituent Effects at the 8-Position

Functionalization at the 8-position modulates target affinity and pharmacokinetics:

Substituent Compound Example Biological Impact Reference
Methanamine (NH₂CH₂-) [1,2,4]Triazolo[1,5-a]pyridin-8-ylmethanamine Enhances binding to mGlu5 allosteric sites; used in PDE10 inhibitor design
Benzamide (PhCONH-) N-([1,2,4]Triazolo[1,5-a]pyridin-8-yl)benzamide Improved enzyme inhibition (e.g., SND1) but reduced BBB penetration
Chloro (Cl-) 8-Chloro-[1,2,4]triazolo[1,5-a]pyridin-2-amine Increases electrophilicity; used in antiviral agents
Nitro (NO₂-) 8-Methyl-6-nitro-[1,2,4]triazolo[1,5-a]pyridine Electron-withdrawing groups enhance metabolic stability

Key Findings :

  • Methanamine substituents are optimal for CNS applications due to balanced lipophilicity and hydrogen-bonding .

Key Findings :

  • Methanamine derivatives are efficiently synthesized via Pd-catalyzed cross-coupling , though cost remains a barrier .
  • Thieno-fused analogs require multi-step protocols, reducing scalability .

Biological Activity

[1,2,4]Triazolo[1,5-a]pyridin-8-ylmethanamine is a heterocyclic compound belonging to the triazolopyridine family. This compound has garnered attention in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. The unique structure of [1,2,4]triazolo[1,5-a]pyridin-8-ylmethanamine facilitates interactions with various molecular targets, making it a candidate for drug development.

The chemical properties of [1,2,4]triazolo[1,5-a]pyridin-8-ylmethanamine are outlined in the table below:

PropertyValue
Molecular FormulaC7H8N4
Molecular Weight148.17 g/mol
IUPAC Name[1,2,4]triazolo[1,5-a]pyridin-8-ylmethanamine
InChIInChI=1S/C7H8N4/c8-4-6-2-1-3-11-7(6)9-5-10-11/h1-3,5H,4,8H2
InChI KeyQYPGFDZNOLKUQK-UHFFFAOYSA-N
Canonical SMILESC1=CN2C(=NC=N2)C(=C1)CN

The biological activity of [1,2,4]triazolo[1,5-a]pyridin-8-ylmethanamine primarily involves its role as an enzyme inhibitor . It has been shown to inhibit key enzymes such as JAK1 and JAK2 and acts as an inverse agonist for the RORγt nuclear receptor. These interactions disrupt normal cellular functions and pathways involved in inflammatory responses and other biological processes.

Anti-inflammatory Activity

Research indicates that derivatives of [1,2,4]triazolo[1,5-a]pyridin have demonstrated significant anti-inflammatory effects. For instance, a study identified a derivative with potent RORγt inhibitory activity that effectively reduced IL-17A production in both in vitro and in vivo models. The compound showed an IC50 value of 130 nM for IL-17A inhibition in human whole blood assays and demonstrated dose-dependent effects in mouse models of inflammation .

Anticancer Potential

The compound has also been investigated for its potential anticancer properties. Studies have suggested that it may inhibit cell proliferation in certain cancer cell lines by targeting specific signaling pathways associated with tumor growth. The mechanism involves modulation of transcription factors linked to oncogenesis.

Enzyme Inhibition

The compound exhibits strong inhibitory activity against various enzymes involved in metabolic processes. For example:

  • JAK1 and JAK2 : Critical for cytokine signaling pathways.
  • PHD-1 : Involved in hypoxia signaling.

Inhibition of these enzymes can lead to therapeutic effects in conditions such as psoriasis and other inflammatory diseases .

Case Study 1: RORγt Inhibition

A notable study explored the efficacy of a derivative of [1,2,4]triazolo[1,5-a]pyridin in inhibiting RORγt activity. The derivative exhibited:

  • In vitro IC50 : 41 nM
  • In vivo efficacy : Reduced IL-17A levels significantly when administered in a mouse model .

Case Study 2: Cytokine Modulation

Another investigation into the anti-inflammatory properties highlighted the compound's ability to modulate cytokine production. The results indicated that treatment with the compound led to decreased levels of pro-inflammatory cytokines in response to IL-18/23 induction in mice .

Comparative Analysis

To better understand the biological activity of [1,2,4]triazolo[1,5-a]pyridin derivatives compared to other compounds in the same class:

CompoundIC50 (nM)Activity Type
[1,2,4]Triazolo[1,5-a]pyridin41RORγt inhibition
[1,2,4]Triazolo[3,4-a]pyridine80Moderate RORγt inhibition
[1,2,4]Triazolo[1,5-c]pyrimidine55Anti-inflammatory

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